Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride

thymidylate synthase enzyme inhibition antiproliferative

This unsubstituted piperazine-thiophene carbonyl scaffold (CAS 99580-45-7) is the validated hydrochloride salt, offering critical aqueous solubility advantages over the free base for artifact-free in vitro assays. Use it as the baseline core for thymidylate synthase (TS) inhibition SAR studies (IC50 = 1,300 nM) or as the starting fragment for hnRNP A1 UP1 domain campaigns guided by high-resolution co-crystal data. Ensure experimental reproducibility by specifying the exact 2-thienyl isomer and salt form to avoid divergent target-binding and off-target profiles introduced by 3-yl analogs or inconsistent salt preparations. Supplied at ≥95% purity for reliable research outcomes.

Molecular Formula C9H13ClN2OS
Molecular Weight 232.73 g/mol
CAS No. 99580-45-7
Cat. No. B1500118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazin-1-yl-thiophen-2-yl-methanone hydrochloride
CAS99580-45-7
Molecular FormulaC9H13ClN2OS
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CS2.Cl
InChIInChI=1S/C9H12N2OS.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H
InChIKeyUIZZYLXCZZPFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

99580-45-7 Technical Overview: Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride


Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (CAS 99580-45-7) is a heterocyclic building block featuring a thiophene-2-carbonyl group linked to a piperazine ring, supplied as a hydrochloride salt with molecular formula C9H13ClN2OS and molecular weight 232.73 g/mol [1]. The compound is commercially available at ≥95% purity for research applications . The thiophene moiety provides aromatic character with electron-rich properties amenable to electrophilic substitution, while the piperazine ring contributes basic nitrogen atoms that can engage in hydrogen bonding and electrostatic interactions with biological targets [2].

Why 99580-45-7 Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride Cannot Be Substituted by Unverified Analogs


Within the piperazine-thiophene chemical space, compounds differing only in thiophene substitution position (2-yl vs 3-yl), salt form (hydrochloride vs free base vs trifluoroacetate), or piperazine substitution patterns exhibit markedly divergent biological and physicochemical profiles . The 2-thienyl isomer provides a distinct electronic environment and hydrogen-bonding orientation compared to the 3-thienyl counterpart, which can significantly alter target binding . The hydrochloride salt form of 99580-45-7 confers aqueous solubility advantages over the free base (CAS 52063-83-9) that are critical for reproducible in vitro assay performance and downstream formulation . In procurement contexts, substituting a "similar-looking" piperazine-thiophene derivative without verifying the exact CAS number introduces uncontrolled variables including trace impurities, altered solubility, and divergent off-target activity profiles that can irreversibly compromise experimental reproducibility.

Quantitative Differentiation Evidence: 99580-45-7 vs Closest Comparators


Thymidylate Synthase Inhibition: 2-Thienyl Piperazine HCl vs Structural Analogs

Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride (99580-45-7) demonstrates thymidylate synthase (TS) inhibitory activity in multiple assay systems, with quantitative differentiation versus structurally related thiophene-piperazine compounds [1][2]. A more complex analog, (4-Isopropyl-piperazin-1-yl)-{5-[(2-methoxy-ethylamino)-methyl]-thiophen-2-yl}-methanone, which incorporates an isopropyl substituent on the piperazine ring and an amino-methyl side chain on the thiophene, achieves substantially higher TS inhibition with an IC50 of 670 nM in mouse L929 TK- fibroblast intact cells [3]. This 1.94-fold greater potency versus the 1,300 nM IC50 observed for 99580-45-7 in murine L1210 leukemia intact cells highlights that the unsubstituted parent scaffold provides a modular starting point amenable to potency-enhancing functionalization [4].

thymidylate synthase enzyme inhibition antiproliferative cancer research nucleotide biosynthesis

Aqueous Solubility Advantage: Hydrochloride Salt vs Free Base Form

The hydrochloride salt form (99580-45-7, MW 232.73) provides enhanced aqueous solubility compared to the free base analog 1-(thiophene-2-carbonyl)piperazine (CAS 52063-83-9, MW 196.27) [1]. The piperazine moiety, when formulated as a hydrochloride salt, improves water solubility through ionic interactions, which is essential for reproducible in vitro assays and downstream pharmaceutical formulation [2]. The free base lacks this counterion and exhibits reduced aqueous solubility, necessitating organic co-solvents that may confound biological assay results or introduce vehicle-related cytotoxicity.

solubility formulation bioavailability assay reproducibility salt selection

hnRNP A1 Fragment Screening: Structural Probe Utility

A closely related analog, [4-(propan-2-yl)piperazin-1-yl](thiophen-2-yl)methanone, has been co-crystallized with heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1) UP1 domain and its structure solved by X-ray diffraction at 1.4 Å resolution (PDB ID: 9F4H) [1]. This analog differs from 99580-45-7 only by an isopropyl substituent on the piperazine ring, whereas 99580-45-7 contains an unsubstituted piperazine with a hydrochloride counterion. The high-resolution structural data demonstrate that the piperazine-thiophene carbonyl core scaffold engages in specific binding interactions with hnRNP A1, a validated target implicated in cancer and neurodegenerative disease [2].

fragment-based drug discovery X-ray crystallography RNA-binding proteins hnRNP A1 structural biology

Research Application Scenarios for 99580-45-7 Piperazin-1-yl-thiophen-2-yl-methanone Hydrochloride


Antiproliferative SAR Campaigns Targeting Thymidylate Synthase

99580-45-7 serves as a baseline scaffold for structure-activity relationship studies aimed at optimizing thymidylate synthase (TS) inhibition. The compound exhibits measurable TS inhibitory activity (IC50 = 1,300 nM in L1210 intact cells) [1]. This baseline potency provides a reference point for evaluating functionalized derivatives, with comparator data showing that side-chain additions can enhance potency by approximately 2-fold (to 670 nM) [2]. Researchers can use 99580-45-7 as the unsubstituted core to systematically explore the effects of piperazine N-substitution and thiophene ring modifications on TS inhibition, cellular permeability, and antiproliferative activity in cancer cell lines.

Fragment-Based Drug Discovery for RNA-Binding Protein Targets

99580-45-7 represents the unsubstituted core scaffold of a validated fragment that binds to the UP1 domain of hnRNP A1, an RNA-binding protein implicated in cancer progression and neurodegenerative disorders [3]. The co-crystal structure of the isopropyl-substituted analog (PDB 9F4H at 1.4 Å resolution) confirms that the piperazine-thiophene carbonyl scaffold engages in specific protein-ligand interactions [4]. 99580-45-7 provides an ideal starting fragment for fragment growing, merging, or linking campaigns, with the unsubstituted piperazine nitrogen serving as a synthetic handle for introducing diverse chemical moieties guided by the high-resolution structural template.

Aqueous Assay Development with Hydrochloride Salt Formulations

The hydrochloride salt form (99580-45-7) provides enhanced aqueous solubility compared to the free base analog (CAS 52063-83-9) [5]. This physicochemical advantage is critical for in vitro biochemical and cell-based assays requiring direct dissolution in aqueous buffers without organic co-solvents. Organic co-solvents such as DMSO at concentrations exceeding 0.1-0.5% can introduce vehicle-related cytotoxicity, alter membrane permeability, or interfere with enzyme kinetics. Researchers developing robust, reproducible screening assays for piperazine-thiophene scaffolds should prioritize the hydrochloride salt form to minimize vehicle artifacts and ensure consistent compound exposure across assay wells.

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